molecular formula C23H19Cl2F3N4O3S B2938736 Methyl 2-[({[(4-chlorobenzyl)oxy]amino}methylene)amino]-6-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate CAS No. 321430-40-4

Methyl 2-[({[(4-chlorobenzyl)oxy]amino}methylene)amino]-6-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate

Cat. No.: B2938736
CAS No.: 321430-40-4
M. Wt: 559.39
InChI Key: XGJLMOOAIOJZEA-UHFFFAOYSA-N
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Description

This compound belongs to the tetrahydrothieno[2,3-c]pyridine class, a scaffold known for its pharmacological relevance, particularly in modulating adenosine receptors . Its structure features:

  • A 4,5,6,7-tetrahydrothieno[2,3-c]pyridine core, which provides conformational flexibility due to the partially saturated ring system.
  • Position 2 substitution: A methyl ester linked to an oxyamino methylene group, which may influence hydrogen-bonding capabilities.

Properties

IUPAC Name

methyl 2-[(E)-[(4-chlorophenyl)methoxyamino]methylideneamino]-6-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19Cl2F3N4O3S/c1-34-22(33)19-16-6-7-32(20-17(25)8-14(9-29-20)23(26,27)28)10-18(16)36-21(19)30-12-31-35-11-13-2-4-15(24)5-3-13/h2-5,8-9,12H,6-7,10-11H2,1H3,(H,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGJLMOOAIOJZEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(SC2=C1CCN(C2)C3=C(C=C(C=N3)C(F)(F)F)Cl)N=CNOCC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=C(SC2=C1CCN(C2)C3=C(C=C(C=N3)C(F)(F)F)Cl)/N=C/NOCC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19Cl2F3N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

559.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 2-[({[(4-chlorobenzyl)oxy]amino}methylene)amino]-6-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate is a complex organic compound with potential biological activity, particularly in the field of cancer research. This article reviews its biological properties, focusing on its antiproliferative effects against various cancer cell lines and its mechanism of action.

  • Molecular Formula : C23H19Cl2F3N4O3S
  • Molecular Weight : 559.39 g/mol
  • CAS Number : 321430-40-4

Antiproliferative Activity

Recent studies have highlighted the compound's significant antiproliferative effects against several cancer cell lines.

In Vitro Studies

  • Cell Lines Tested :
    • L1210 (Murine leukemia)
    • CEM (Human T-lymphoblastoid leukemia)
    • HeLa (Human cervix carcinoma)
  • IC50 Values :
    • The compound exhibited IC50 values ranging from 1.1 to 4.7 μM , indicating potent activity against the tested cancer cell lines .
    • Specifically, the derivative with an ethoxycarbonyl substituent showed the highest potency with IC50 values of 1.1 μM for HeLa cells , suggesting a selective action against cancer cells while sparing normal human peripheral blood mononuclear cells (PBMC), which had IC50 values over 20 μM .

The mechanism involves:

  • Tubulin Interaction : The compound binds to the colchicine site on tubulin, inhibiting its polymerization and leading to cell cycle arrest in the G2/M phase. This was confirmed through molecular docking studies and flow cytometry analysis .
  • Induction of Apoptosis : The compound induces apoptosis in a dose-dependent manner, as evidenced by increased annexin-V positive cells during treatments .

Comparative Activity Table

CompoundCell LineIC50 Value (μM)Mechanism
This compoundHeLa1.1Tubulin binding
This compoundCEM2.3Tubulin binding
This compoundL12102.8Tubulin binding

Case Studies

In a study investigating new antitubulin agents, derivatives similar to this compound were shown to effectively inhibit cancer cell growth without affecting normal cells significantly . This selectivity is crucial for developing targeted cancer therapies.

Comparison with Similar Compounds

Structural Analogs within the Tetrahydrothieno[2,3-c]pyridine Class

Compound 2e from [(R)-Ethyl 2-amino-6-(2-(tert-butoxycarbonyl(methyl)-amino)-3-(4-chlorophenyl)propanoyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate] shares the same core but differs in substituents:

Feature Target Compound Compound 2e
Position 6 Substituent 3-Chloro-5-(trifluoromethyl)-2-pyridinyl 2-(tert-Butoxycarbonyl(methyl)-amino)-3-(4-chlorophenyl)propanoyl
Position 2 Substituent Methyl ester with oxyamino methylene group Ethyl ester with amino group
Key Functional Groups Trifluoromethyl (electron-withdrawing), chlorobenzyl (aromatic bulk) tert-Butoxycarbonyl (protective group), 4-chlorophenyl (aromatic bulk)
Hypothesized Activity Enhanced lipophilicity and receptor affinity due to trifluoromethyl A1 adenosine receptor allosteric modulation/antagonism demonstrated in studies

Key Differences and Implications :

  • The trifluoromethyl group in the target compound may improve blood-brain barrier penetration compared to 2e’s tert-butoxycarbonyl group .
  • The methyl ester in the target compound could confer faster metabolic clearance than 2e’s ethyl ester, depending on esterase activity.
  • The oxyamino methylene group may enable stronger hydrogen-bonding interactions with receptor sites compared to 2e’s simpler amino group.
Heterocyclic Compounds with Divergent Cores but Similar Substituents

Compounds 12 and 13 from feature pyrrolo[1,2-c][1,3]thiazolo[3,2-a]pyrimidine cores but share substituents like 4-chlorophenyl and 4-methoxyphenyl groups:

Feature Target Compound Compounds 12/13
Core Structure Tetrahydrothieno[2,3-c]pyridine Pyrrolo-thiazolo-pyrimidine fused heterocycle
Substituent Similarity 4-Chlorobenzyl 4-Chlorophenyl, 4-methoxyphenyl
Functional Impact Flexibility from saturated core Rigidity from fused aromatic rings

Implications :

  • Shared chlorinated aromatic groups suggest both classes prioritize hydrophobic interactions in target binding.
Physicochemical and Pharmacokinetic Considerations
  • Lipophilicity : The trifluoromethyl and chlorobenzyl groups in the target compound likely increase logP compared to 2e’s tert-butoxycarbonyl group, favoring membrane permeability .
  • Metabolic Stability : Fluorine atoms may reduce oxidative metabolism, while the methyl ester could be susceptible to esterase hydrolysis. In contrast, 2e’s ethyl ester and bulky tert-butoxycarbonyl group might delay degradation .

Q & A

Q. What synthetic strategies are optimal for constructing the thieno[2,3-c]pyridine core in this compound?

The thieno[2,3-c]pyridine scaffold can be synthesized via cyclization of tetrahydrothiophene intermediates. Key steps include:

  • Condensation of chlorinated pyridine derivatives (e.g., 3-chloro-5-(trifluoromethyl)pyridine) with aminothiophene precursors under palladium-catalyzed coupling conditions .
  • Cyclization using oxalyl chloride or bromo-diethylmalonate to form the fused thienopyridine ring system .
  • Solvent selection (e.g., DMF or toluene) and temperature control (80–120°C) are critical to minimize byproducts like dehalogenated intermediates .

Q. How can the stereochemical integrity of the tetrahydrothieno[2,3-c]pyridine ring be validated?

  • X-ray crystallography : Single-crystal analysis (e.g., as in ) confirms bond angles, dihedral angles, and ring puckering .
  • NMR spectroscopy : 1^1H and 13^13C NMR can identify coupling constants (e.g., J=4.85.2HzJ = 4.8–5.2 \, \text{Hz} for axial-equatorial proton interactions) to verify chair conformations in the tetrahydro ring .

Q. What analytical methods are recommended for purity assessment?

  • HPLC : Use C18 columns with acetonitrile/water gradients (95:5 to 50:50) and UV detection at 254 nm to resolve impurities like unreacted 4-chlorobenzyl intermediates .
  • Mass spectrometry : High-resolution ESI-MS can differentiate isotopic patterns (e.g., 35Cl/37Cl^{35}\text{Cl}/^{37}\text{Cl} and 19F^{19}\text{F}) to confirm molecular integrity .

Advanced Research Questions

Q. How can contradictory spectral data for regioisomeric byproducts be resolved?

  • 2D NMR (COSY, NOESY) : Identify through-space interactions to distinguish between 6-substituted vs. 7-substituted pyridine regioisomers .
  • DFT calculations : Compare experimental 1^1H chemical shifts with computed values (e.g., using Gaussian 16 B3LYP/6-31G*) to assign ambiguous peaks .
  • Crystallographic data : Resolve ambiguities in NOE assignments by overlaying experimental and simulated crystal structures .

Q. What mechanistic insights explain the low yield in the final acylation step?

  • Competitive side reactions : The 4-chlorobenzyloxy group may undergo nucleophilic displacement by the methyleneamino moiety, forming undesired oxadiazole byproducts .
  • Steric hindrance : Bulky trifluoromethylpyridine substituents reduce reactivity at the carbamate carbonyl. Use activating agents like HATU or EDCI to improve acylation efficiency .

Q. How can computational modeling predict the compound’s binding affinity to biological targets?

  • Molecular docking (AutoDock Vina) : Screen against kinase domains (e.g., EGFR or VEGFR) using the trifluoromethylpyridine group as a pharmacophore anchor .
  • MD simulations (GROMACS) : Assess stability of hydrogen bonds between the methyl carboxylate group and catalytic lysine residues over 100-ns trajectories .

Q. What strategies mitigate halogenated solvent interference in reaction monitoring?

  • In situ IR spectroscopy : Track carbonyl stretching vibrations (17001750cm11700–1750 \, \text{cm}^{-1}) to monitor acylation progress without solvent overlap .
  • Deuterated solvents : Use DMSO-d6_6 or CDCl3_3 for 19^19F NMR to avoid signal splitting from chlorinated solvents .

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